N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide
Overview
Description
“N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide” is an organic intermediate with borate and sulfonamide groups . It is often used in the field of pharmacy and biology due to its high stability, low toxicity, and high reactivity in various transformation processes .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . It involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been studied using density functional theory (DFT) . The molecular electrostatic potential and frontier molecular orbitals of the title compound have been further clarified .Scientific Research Applications
Prochelator Development for Oxidative Stress : One study focused on modifying aroylhydrazone prochelators for hydrolytic stability and improved cytoprotection against oxidative stress. The study highlighted a derivative of N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide, which showed improved stability and efficiency in releasing chelators under oxidative conditions. This has implications in developing therapies targeting iron sequestration in cells under oxidative stress (Wang & Franz, 2018).
Crystallography and Conformational Analysis : Another research investigated the structural aspects of compounds similar to this compound. This study involved X-ray diffraction, crystallography, and density functional theory (DFT) to understand the molecular structure, electrostatic potential, and physicochemical properties of these compounds (Huang et al., 2021).
Antipsychotic Potential : A separate study synthesized benzamides of N,N-disubstituted ethylenediamines and investigated their neuroleptic activity. The compounds, structurally similar to this compound, showed potential as neuroleptics, indicating a possible application in treating psychotic disorders (Iwanami et al., 1981).
Suzuki–Miyaura Cross-Coupling Reactions : Research on microwave-assisted synthesis of N-substituted benzimidazoles, which includes derivatives of this compound, showed potential in facilitating Suzuki–Miyaura cross-coupling reactions. This highlights its role in creating various heteroaryl-substituted benzimidazoles (Rheault, Donaldson, & Cheung, 2009).
Fluorescence Probes for Hydrogen Peroxide Detection : A study synthesized boronate ester fluorescence probes, related to this compound, for the detection of hydrogen peroxide. This has potential applications in biochemical and medical research (Lampard et al., 2018).
Mechanism of Action
Future Directions
Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . They can not only load anti-cancer drugs, but also deliver insulin and genes . The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release . This suggests a promising future direction for the use of this compound in drug delivery systems.
Properties
IUPAC Name |
N-benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO4/c1-20(2)21(3,4)27-22(26-20)16-11-12-18(25-5)17(13-16)19(24)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEBSBWWAXOZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)NCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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